molecular formula C13H14ClN B1424984 1-Naphthalen-1-yl-cyclopropylamine hydrochloride CAS No. 1215654-02-6

1-Naphthalen-1-yl-cyclopropylamine hydrochloride

Cat. No. B1424984
M. Wt: 219.71 g/mol
InChI Key: OMUCLONVZTWDQG-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-cyclopropylamine hydrochloride is a chemical compound with the CAS Number: 1215654-02-6 . It has a molecular weight of 219.71 and its IUPAC name is 1-(1-naphthyl)cyclopropanamine hydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for 1-Naphthalen-1-yl-cyclopropylamine hydrochloride is 1S/C13H13N.ClH/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Naphthalen-1-yl-cyclopropylamine hydrochloride is an off-white solid . Its molecular formula is C13H14ClN and it has a molecular weight of 219.71 .

Scientific Research Applications

Selective Delivery and Biological Activity in Cells

1-Naphthalen-1-yl-cyclopropylamine hydrochloride, as part of a series of N(1)-arylalkylpolyamines, has been studied for its selective delivery into cells with active polyamine transporters. The biological activities of these compounds were explored in various cell lines, emphasizing the cytotoxicity profiles influenced by the size of the N(1)-arylalkyl substituent and the polyamine sequence used. A correlation between polyamine-conjugate uptake and cytotoxicity was observed, highlighting the importance of the polyamine transporter in these processes (Gardner et al., 2004).

Antimicrobial Evaluation

1-Naphthalen-1-yl-cyclopropylamine hydrochloride derivatives were synthesized and characterized for their antimicrobial properties. These compounds showed notable antistaphylococcal and antimycobacterial activities, comparable to standard treatments, indicating their potential in addressing resistant strains of bacteria (Goněc et al., 2016).

Chemical Synthesis and Applications

The compound has been utilized in various chemical synthesis processes. For example, it participated in the dimerization of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3, showcasing a range of annulation products and introducing new types of dimerization for donor-acceptor cyclopropanes (Novikov & Tomilov, 2013). Additionally, its use in the large-scale synthesis of cinacalcet hydrochloride, a treatment for secondary hyperparathyroidism, was detailed, demonstrating its practicality in pharmaceutical production (Mathad et al., 2011).

properties

IUPAC Name

1-naphthalen-1-ylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUCLONVZTWDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-1-yl-cyclopropylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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